molecular formula C7H16ClNO2 B6267688 (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride CAS No. 1372810-08-6

(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

Cat. No.: B6267688
CAS No.: 1372810-08-6
M. Wt: 181.7
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by its unique stereochemistry, which is crucial for its biological activity and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of organocatalyzed cyclization reactions. For instance, the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced conditions in a microchannel reactor has been reported . This method is efficient and can be carried out under mild conditions without the use of metals.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chiral separation and purification to obtain the desired enantiomer. Techniques like crystallization and chromatography are commonly employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the compound into different derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain pathways, depending on the context of its use. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1372810-08-6

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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